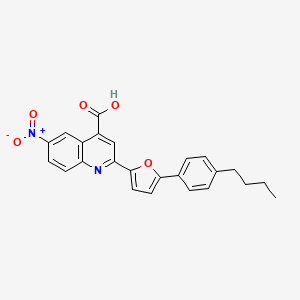
CID 19904538
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro[(4-ethenylphenyl)methyl]silane: is an organosilicon compound with the molecular formula C₉H₁₀Cl₂Si. It is characterized by the presence of a silicon atom bonded to two chlorine atoms, a methyl group, and a 4-ethenylphenyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Dichloro[(4-ethenylphenyl)methyl]silane can be synthesized through the reaction of 4-ethenylbenzyl chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of dichloro[(4-ethenylphenyl)methyl]silane involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: Dichloro[(4-ethenylphenyl)methyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alkoxides, amines, or thiols.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles or radicals.
Hydrolysis: In the presence of water, the silicon-chlorine bonds can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. These reactions are typically carried out in aprotic solvents such as tetrahydrofuran or dichloromethane.
Addition Reactions: Electrophiles such as hydrogen halides or radicals generated from radical initiators can be used. These reactions are often conducted under inert atmosphere conditions to prevent unwanted side reactions.
Hydrolysis: Water or aqueous solutions are used, and the reaction is usually carried out at room temperature.
Major Products Formed:
Substitution Reactions: Products include alkoxysilanes, aminosilanes, and thiolsilanes.
Addition Reactions: Products depend on the specific electrophile or radical used but generally result in the addition of the electrophile or radical to the ethenyl group.
Hydrolysis: The primary products are silanols and hydrochloric acid.
科学的研究の応用
Chemistry: Dichloro[(4-ethenylphenyl)methyl]silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of functionalized silanes for use in materials science and surface modification.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility or to introduce specific functional groups for further bioconjugation.
Medicine: While not directly used as a drug, dichloro[(4-ethenylphenyl)methyl]silane can be utilized in the synthesis of silicon-based drug delivery systems or as a reagent in the preparation of pharmaceutical intermediates.
Industry: In industrial applications, dichloro[(4-ethenylphenyl)methyl]silane is used in the production of silicone polymers and resins. It is also employed in the manufacture of coatings, adhesives, and sealants.
作用機序
The mechanism of action of dichloro[(4-ethenylphenyl)methyl]silane primarily involves its reactivity with nucleophiles and electrophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to substitution reactions. The ethenyl group can undergo addition reactions with electrophiles or radicals, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
類似化合物との比較
Dichloro(methyl)phenylsilane: Similar structure but with a phenyl group instead of a 4-ethenylphenyl group.
Dichloro(phenyl)vinylsilane: Contains a vinyl group attached to the silicon atom instead of a methyl group.
Dichloro(ethyl)phenylsilane: Contains an ethyl group instead of a methyl group.
Uniqueness: Dichloro[(4-ethenylphenyl)methyl]silane is unique due to the presence of the 4-ethenylphenyl group, which provides additional reactivity through the ethenyl moiety. This allows for a broader range of chemical transformations compared to similar compounds that lack this functional group.
特性
分子式 |
C9H9Cl2Si |
|---|---|
分子量 |
216.16 g/mol |
InChI |
InChI=1S/C9H9Cl2Si/c1-2-8-3-5-9(6-4-8)7-12(10)11/h2-6H,1,7H2 |
InChIキー |
HSXNRTVFCZHQLQ-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C[Si](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



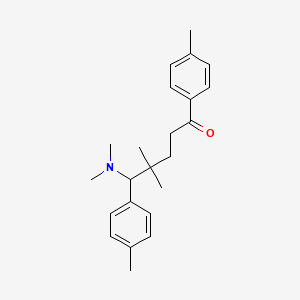
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
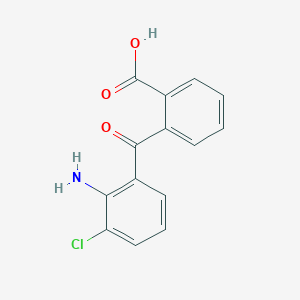
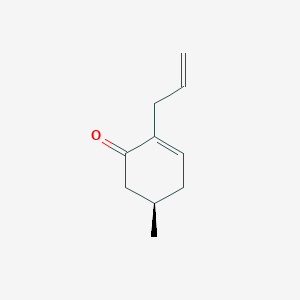
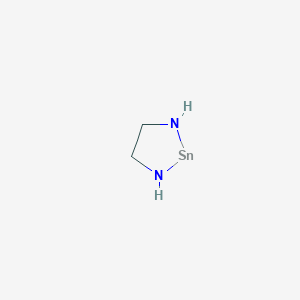
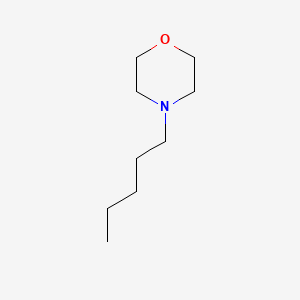
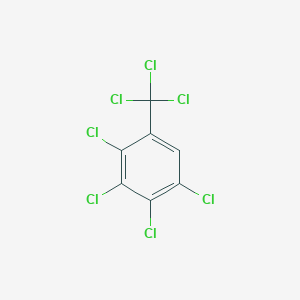
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)

